molecular formula C12H9N5S B2659385 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile CAS No. 125219-61-6

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2659385
CAS No.: 125219-61-6
M. Wt: 255.3
InChI Key: KDKVQTKLWWJERB-UHFFFAOYSA-N
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Description

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile belongs to a class of amino-3,5-dicyanopyridine derivatives recognized in scientific research for their potential as bioactive molecules. These compounds are intermediates for synthesizing more complex heterocyclic systems, such as thieno[2,3-b]pyridines . Recent studies highlight that the 3,5-dicyanopyridine core is a scaffold of significant interest in medicinal chemistry, particularly for developing ligands for adenosine receptors (ARs) . Specifically, amino-3,5-dicyanopyridines have demonstrated high affinity and selectivity for the A1 adenosine receptor subtype (Ki < 10 nM) . The A1 receptor is a validated drug target for neurological conditions, including pharmaco-resistant epilepsy, due to adenosine's role as an endogenous anticonvulsant . Researchers are exploring these compounds as non-nucleoside agonists, which may offer an alternative to nucleoside-based therapies by potentially overcoming limitations like peripheral side effects and low blood-brain barrier permeability . The presence of the pyridinyl group at the 4-position is a key structural feature for modulating biological activity and physicochemical properties. This product is intended for research purposes in chemistry and pharmacology. FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5S/c13-4-8-10(7-2-1-3-17-6-7)9(5-14)12(16)18-11(8)15/h1-3,6,10H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKVQTKLWWJERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with thiopyran intermediates under controlled conditions. The reaction progress is often monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Structure and Composition

The molecular formula of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile is C12H9N5SC_{12}H_{9}N_{5}S, with a molecular weight of 255.30 g/mol. The compound exhibits distinct electronic and steric properties due to its unique structure.

Medicinal Chemistry

This compound has shown promise as a pharmacophore in drug design:

  • Antimicrobial Activity : The compound exhibits effectiveness against various microbial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Research indicates that it can inhibit cell proliferation in cancer cell lines by targeting specific metabolic pathways .

Case Study: Inhibition of eEF-2K

A significant study demonstrated that derivatives of this compound could act as reversible covalent inhibitors of eEF-2K, a potential target for cancer treatment. The mechanism involves binding to the active site cysteine residue (Cys-146), forming a thioimidate adduct that inhibits enzyme activity . This finding underscores the compound's potential in developing targeted cancer therapies.

Materials Science

The unique structure of this compound makes it suitable for developing new materials with specific electronic or optical properties. Its application in creating advanced materials could lead to innovations in electronics and photonics.

Biological Studies

The compound is also utilized in biological research to understand its interactions with macromolecules such as proteins and nucleic acids. These studies help elucidate its biological mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Pyridin-3-yl C₁₃H₁₀N₆S 294.33 Potential pharmacological applications
2,6-Diamino-4-(2,4-dimethoxyphenyl)-4H-thiopyran-3,5-dicarbonitrile 2,4-Dimethoxyphenyl C₁₅H₁₄N₄O₂S 314.36 High polarity due to methoxy groups; synthetic intermediate
2,6-Diamino-4-(3-bromophenyl)-4H-thiopyran-3,5-dicarbonitrile 3-Bromophenyl C₁₃H₉BrN₄S 333.21 Bromine enhances electrophilicity; used in cross-coupling reactions
2,6-Diamino-4-(1-methyl-1H-pyrrol-2-yl)-4H-thiopyran-3,5-dicarbonitrile 1-Methylpyrrol-2-yl C₁₂H₁₁N₅S 257.32 Discontinued commercial availability; research use only
2,6-Diamino-1-benzyl-4-(4-(methylthio)phenyl)-1,4-dihydropyridine-3,5-dicarbonitrile (4a) 4-(Methylthio)phenyl C₂₁H₁₉N₅S₂ 413.54 Alkaline phosphatase inhibitor; anticancer activity

Substituent Effects on Properties

  • Bromophenyl () and methylthiophenyl () substituents increase molecular weight and hydrophobicity, influencing membrane permeability in biological systems .
  • Biological Activity: Compounds with methylthiophenyl (e.g., 4a) demonstrate potent inhibition of human tissue nonspecific alkaline phosphatase (TNAP), a target in oncology . Pyridine derivatives with thiophen-2-yl or fluorophenyl substituents exhibit antimicrobial activity against Gram-positive bacteria and Candida species, with inhibition zones of 12–16 mm .
  • Synthetic Utility :

    • The 3-bromophenyl analog () serves as a precursor for Suzuki-Miyaura couplings due to its reactive bromine atom .
    • 1-Methylpyrrol-2-yl derivatives () are synthetically accessible but face commercial discontinuation, highlighting supply chain challenges for niche research compounds.

Anticancer Potential

Dihydropyridine analogs like 4a () induce ROS-mediated DNA damage and apoptosis in cancer cells, with IC₅₀ values in the micromolar range. The target compound’s rigid thiopyran core may improve metabolic stability compared to dihydropyridines, though this remains untested .

Antimicrobial Activity

Pyridine derivatives with heteroaromatic substituents (e.g., thiophen-2-yl) show broad-spectrum antimicrobial effects . Structural similarities suggest the target compound could be modified to enhance such activity.

Crystallographic and Computational Studies

SHELX software () is widely used for refining crystal structures of small molecules like these compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships .

Notes

Commercial Availability : Compounds like the 1-methylpyrrol-2-yl derivative (CAS 933838-32-5) are discontinued, underscoring the need for in-house synthesis pipelines .

Substituent Optimization : The choice of substituent (e.g., bromine for reactivity, methoxy for polarity) tailors compounds for specific applications, from drug discovery to materials science .

Biological Activity

2,6-Diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This compound includes both pyridine and thiopyran rings, which contribute to its diverse reactivity and interaction with biological targets. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C12H9N5SC_{12}H_{9}N_{5}S, with a molecular weight of 255.30 g/mol. Its structure can be represented as follows:

IUPAC Name 2,6diamino4pyridin3yl4Hthiopyran3,5dicarbonitrile\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the reaction of pyridine derivatives with thiopyran intermediates. Common methods include:

  • Cross-Recyclization : This method utilizes α-bromoketones or alkyl halides to generate various substituted compounds.
  • Three-component Reactions : These involve the combination of 2,6-diamino-4-aryl-3,5-dicyano-4H-thiopyrans with acetoacetanilides and alkylating reagents.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.
  • Anticancer Activity : Studies have demonstrated its potential to inhibit cell proliferation in cancer cell lines.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Case Studies

  • Antiproliferative Activity : In a study evaluating the antiproliferative effects on cancer cell lines (MGC-803, EC-109, PC-3), derivatives of this compound showed promising results compared to standard treatments like 5-FU .
  • Mechanism of Action : The mechanism involves interaction with biological macromolecules, leading to apoptosis in cancer cells through the modulation of apoptosis-related proteins .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
2,6-Diamino-4-(2,4-dichlorophenyl)-4H-thiopyran-3,5-dicarbonitrileC13H8Cl2N4SContains dichlorophenyl group; potential anticancer properties
2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrileC13H9ClN4SSimilar structure but different substitution pattern
2,6-Diamino-4-(3-methoxyphenyl)-4H-thiopyran-3,5-dicarbonitrileC14H12N4OSFeatures methoxy substitution; different reactivity profile

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic processes.
  • Disruption of Cell Membranes : It can affect microbial cell membranes leading to cell death.

Q & A

Q. What are the standard synthetic protocols for preparing 2,6-diamino-4-pyridin-3-yl-4H-thiopyran-3,5-dicarbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multicomponent reactions (MCRs) involving aryl aldehydes, thiourea, and malononitrile derivatives. A highly efficient protocol employs a nanomagnetic NH2.MIL-101(Fe)/ED catalyst, which facilitates the reaction under reflux in ethanol at 80°C for 2–4 hours. Key steps include:

  • Catalyst Preparation : NH2.MIL-101(Fe) functionalized with ethylenediamine (ED) enhances basicity and recyclability .
  • Reaction Monitoring : Track progress via TLC (ethyl acetate/hexane, 1:3) and purify via recrystallization (ethanol/DMF).
  • Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and catalyst loading (5–10 mol%) to improve yields (typically 70–85%) .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include:
    • NH2 groups : Broad singlets at δ 6.8–7.2 ppm (<sup>1</sup>H) and δ 165–170 ppm (<sup>13</sup>C) .
    • Thiopyran ring protons : Doublets at δ 4.2–4.5 ppm (<sup>1</sup>H) and δ 110–120 ppm (<sup>13</sup>C) .
  • IR Spectroscopy : Confirm cyano (C≡N) stretches at 2200–2250 cm<sup>-1</sup> and NH2 bends at 1600–1650 cm<sup>-1</sup> .
  • Mass Spectrometry : Look for [M+H]<sup>+</sup> peaks matching the molecular formula C12H8N6S .

Advanced Research Questions

Q. How can computational methods like DFT assist in understanding the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

  • Predict Reactivity : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyridinyl ring exhibits high electron density, making it susceptible to electrophilic substitution .
  • Validate Geometry : Compare computed bond lengths/angles with X-ray crystallographic data (e.g., C-S bond: 1.68 Å) .
  • Simulate Spectra : Match computed IR/NMR spectra with experimental data to resolve ambiguities .

Q. What strategies resolve contradictions in spectral data or crystallographic analysis for this compound?

Methodological Answer:

  • Crystallographic Validation : Use single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms (e.g., 4H-thiopyran vs. 2H-thiopyran). For example, ORTEP diagrams at 50% probability confirm the flattened-boat conformation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···N contacts) to explain packing anomalies .
  • Comparative Spectroscopy : Repeat experiments in deuterated DMSO to eliminate solvent artifacts in NMR .

Q. What is the biological relevance of this compound’s structural motifs, and how can structure-activity relationships (SAR) be investigated?

Methodological Answer: The aminopyridine-thiopyran core shares structural homology with adenosine receptor agonists. To explore SAR:

  • Functional Assays : Test affinity for adenosine A2B receptors using cAMP accumulation assays (EC50 values < 100 nM indicate partial agonism) .
  • Docking Studies : Use homology models (e.g., hA2BAR) to simulate binding modes. The pyridinyl group may form π-π interactions with Phe<sup>168</sup> .
  • Derivatization : Modify the pyridin-3-yl substituent (e.g., introduce halogens) to enhance selectivity .

Q. How can synthetic yields be improved through catalyst selection or solvent optimization?

Methodological Answer:

  • Catalyst Screening : Compare NH2.MIL-101(Fe)/ED (85% yield) with traditional bases like piperidine (60–70% yield) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce recyclability. Ethanol balances yield and environmental impact .
  • Design of Experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., aldehyde:thiourea:malononitrile = 1:1.2:1.1) and temperature (70–90°C) .

Data Contradiction Analysis

Case Study : Conflicting <sup>13</sup>C NMR signals for the thiopyran ring (δ 110 vs. 120 ppm).
Resolution Protocol :

Repetition : Re-run NMR in DMSO-d6 to exclude solvent effects .

Computational Validation : Compare experimental shifts with DFT-calculated values (Δδ < 5 ppm acceptable) .

Alternative Techniques : Use X-ray crystallography to confirm bond hybridization (sp<sup>2</sup> vs. sp<sup>3</sup> carbons) .

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